Tipiracil hydrochloride is a synthetic pyrimidine derivative specifically designed to inhibit thymidine phosphorylase (TP). [] While it's clinically used in conjunction with trifluridine as an anti-tumor agent, particularly for metastatic colorectal cancer, this analysis will focus solely on its scientific research applications beyond direct clinical use. [, ]
A compound I, featuring a protected amine group, reacts with compound II, containing a carboxylic acid group, in the presence of an alkali. This reaction yields the intermediate compound III. []
Intermediate III undergoes a chloro-substitution reaction, introducing a chlorine atom to the pyrimidine ring, ultimately forming tipiracil hydrochloride. []
This synthetic approach, while effective, might be further optimized to enhance yield and product quality. []
A recent study utilized a combination of crystallographic and computational methods to analyze the crystal structure of tipiracil hydrochloride in the form of a methanol solvate-hydrate. [] This analysis provided insights into the arrangement of tipiracil hydrochloride molecules within the crystal lattice and the role of solvent molecules in stabilizing the structure.
Tipiracil hydrochloride functions as a potent and selective inhibitor of TP. [, ] TP is an enzyme involved in pyrimidine nucleoside metabolism, catalyzing the conversion of thymidine to thymine. [] By inhibiting TP, tipiracil hydrochloride disrupts this metabolic pathway, leading to various downstream effects. []
Tipiracil hydrochloride, in combination with trifluridine, exhibits potent anti-tumor activity against various cancer cell lines, including colorectal, pancreatic, and gastric cancers. [, , ] This activity stems from its ability to inhibit TP, leading to enhanced incorporation of trifluridine into DNA and subsequent tumor cell death. [, ]
Research suggests tipiracil hydrochloride may possess antithrombotic properties. [, ] It has been shown to inhibit platelet aggregation and thrombosis in mice without significantly increasing bleeding risk, even at high doses. [] This suggests potential for development as a safer alternative to current anti-platelet medications. []
Tipiracil hydrochloride has demonstrated synergistic effects when combined with other anti-cancer agents, including bevacizumab, cetuximab, and panitumumab. [] These combinations have shown enhanced anti-tumor activity in preclinical models, suggesting potential for improved therapeutic outcomes in cancer treatment. []
CAS No.: 542-46-1
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7